3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide
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Overview
Description
3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives followed by amination and cyclopropylation. One common method starts with the bromination of pyrazine-2-carboxamide to yield 6-bromopyrazine-2-carboxamide. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position. Finally, cyclopropylation is achieved through the reaction with cyclopropylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group at the 3-position can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which may enhance its biological activity
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of nitro-pyrazine derivatives.
Reduction: Formation of amino-pyrazine derivatives
Scientific Research Applications
3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Lacks the bromine and cyclopropyl groups, which may affect its biological activity.
6-Bromo-3-aminopyrazine-2-carboxamide: Similar structure but without the cyclopropyl group.
N-Cyclopropylpyrazine-2-carboxamide: Lacks the amino and bromine groups
Uniqueness
3-Amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide is unique due to the presence of both the bromine and cyclopropyl groups, which may enhance its biological activity and specificity. These structural features can influence its reactivity and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-6-bromo-N-cyclopropylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O/c9-5-3-11-7(10)6(13-5)8(14)12-4-1-2-4/h3-4H,1-2H2,(H2,10,11)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVTWPWFZGCNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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